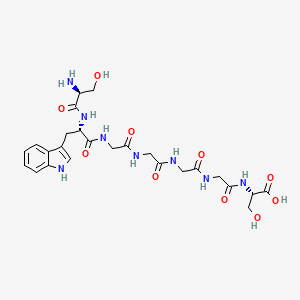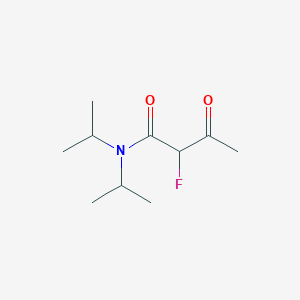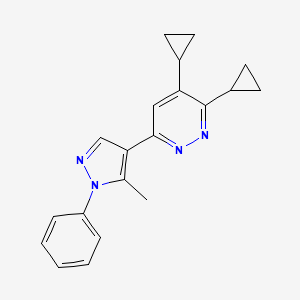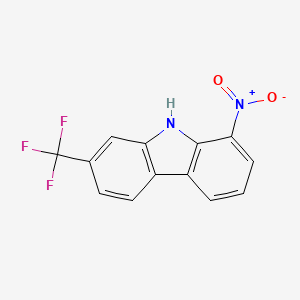![molecular formula C18H12N2O2 B12612355 2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione CAS No. 918413-58-8](/img/structure/B12612355.png)
2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is an organic compound known for its vibrant color properties and stability. This compound is part of the diketopyrrolopyrrole (DPP) family, which is widely used in various applications due to its excellent thermal and photochemical stability .
Preparation Methods
The synthesis of 2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione typically involves the reaction of succinic anhydride with aniline derivatives under acidic conditions. The reaction proceeds through a cyclization process, forming the pyrrolo[3,4-c]pyrrole core . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures, which are useful in electronic applications.
Substitution: Substitution reactions, particularly at the phenyl rings, can introduce various functional groups, enhancing the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is widely used as a pigment in paints, inks, and plastics due to its color strength and stability.
Mechanism of Action
The mechanism by which 2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione exerts its effects is primarily through its interaction with light and its ability to form stable radicals. The compound’s molecular structure allows for efficient electron delocalization, which is crucial for its photochemical properties . In biological systems, it can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions .
Comparison with Similar Compounds
2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is unique compared to other similar compounds due to its combination of stability, color properties, and versatility in chemical reactions. Similar compounds include:
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Another member of the DPP family with similar properties but different substitution patterns.
2,5-Dihydro-3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione: Known for its use in electronic applications due to its unique electronic properties.
1,4-Bis(4-(dimethylboryl)phenyl)-2,5-diphenyl-1,4-dihydropyrrolo[3,2-b]pyrrole: A derivative with enhanced electroluminescent properties.
These comparisons highlight the unique attributes of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
918413-58-8 |
|---|---|
Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2,5-diphenylpyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C18H12N2O2/c21-17-16-12-20(14-9-5-2-6-10-14)18(22)15(16)11-19(17)13-7-3-1-4-8-13/h1-12H |
InChI Key |
QNRWIBUEFQDGOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C(=CN(C3=O)C4=CC=CC=C4)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12612277.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)


![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)

![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)
![6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione](/img/structure/B12612317.png)

![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-](/img/structure/B12612324.png)

![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12612343.png)
![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)
